molecular formula C19H13FN2OS B2430419 (Z)-2-(4-(4-fluorophenyl)thiazol-2-yl)-3-(2-methoxyphenyl)acrylonitrile CAS No. 476668-95-8

(Z)-2-(4-(4-fluorophenyl)thiazol-2-yl)-3-(2-methoxyphenyl)acrylonitrile

Cat. No. B2430419
M. Wt: 336.38
InChI Key: UVMKDYUOHCJREB-GDNBJRDFSA-N
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Description

The description of a compound typically includes its IUPAC name, common names, and structural formula. It may also include its role or use in industry or research.



Synthesis Analysis

This involves detailing the methods used to synthesize the compound, including the starting materials, reagents, and conditions. The yield and purity of the product are also usually discussed.



Molecular Structure Analysis

This involves examining the compound’s molecular structure, including its atomic arrangement and any functional groups. Techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used.



Chemical Reactions Analysis

This involves studying the chemical reactions the compound undergoes. This could include its reactivity with other substances, its stability under various conditions, and any products it forms.



Physical And Chemical Properties Analysis

This involves studying the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and reactivity.


Scientific Research Applications

Fungicidal Activity

(Z)-2-(4-(4-fluorophenyl)thiazol-2-yl)-3-(2-methoxyphenyl)acrylonitrile and its derivatives exhibit significant fungicidal activities. One study synthesized novel derivatives of this compound and found them to be effective against Colletotrichum gossypii, a pathogen affecting cotton plants, with high inhibition rates at low concentrations (Shen De-long, 2010).

Antioxidant Activity

Derivatives of this compound have also been explored for their antioxidant properties. In one research, 2-(4-fluorophenyl)thiazolidin-4-one derivatives were synthesized and demonstrated promising antioxidant activities (Ahmed O. H. El Nezhawy et al., 2009).

Mechano-Fluorochromic Properties

A study highlighted the interesting mechano-fluorochromic properties of a derivative of this compound under hydrostatic pressure, showing a significant change in fluorescence color upon application of pressure (M. Ouyang et al., 2016).

Spasmolytic Activities

Derivatives of this compound were synthesized and evaluated for their potential spasmolytic activity. Certain derivatives demonstrated potent antispasmodic activities in both in vitro and in vivo studies (S. Naruto et al., 1982).

Photophysical Properties

The photophysical properties of various derivatives, especially concerning fluorescence, have been a subject of study. For example, certain derivatives emit green fluorescence in solid state and solution under UV irradiation (Zhaozhe Xu et al., 2012).

Anticancer Properties

Recent research has explored the anticancer properties of certain derivatives, with some showing moderate action against specific breast cancer cell lines (Yulia Matiichuk et al., 2022).

Nonlinear Optical Limiting

This compound's derivatives have been investigated for their potential in nonlinear optical limiting, useful in photonic or optoelectronic devices for protecting human eyes and optical sensors (S. Anandan et al., 2018).

Crystal Structure and Optical Properties

Studies have also been conducted on the crystal structure and optical properties of various isomers of this compound, revealing details about their molecular packing and intermolecular interactions (B. Shinkre et al., 2008).

Applications in Dye-Sensitized Solar Cells

A derivative of this compound was synthesized for use in dye-sensitized solar cells, showing good charge separation between HOMO and LUMO energy levels (P. Naik et al., 2018).

Safety And Hazards

This involves examining the compound’s safety profile, including its toxicity, flammability, and environmental impact. Proper handling and disposal procedures would also be discussed.


Future Directions

This involves discussing potential future research directions, such as new synthesis methods, applications, or investigations into its properties.


Please consult with a professional chemist or a trusted source for more specific and detailed information. Always follow safety guidelines when handling chemicals.


properties

IUPAC Name

(Z)-2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3-(2-methoxyphenyl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13FN2OS/c1-23-18-5-3-2-4-14(18)10-15(11-21)19-22-17(12-24-19)13-6-8-16(20)9-7-13/h2-10,12H,1H3/b15-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVMKDYUOHCJREB-GDNBJRDFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C=C(C#N)C2=NC(=CS2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC=C1/C=C(/C#N)\C2=NC(=CS2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13FN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-2-(4-(4-fluorophenyl)thiazol-2-yl)-3-(2-methoxyphenyl)acrylonitrile

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